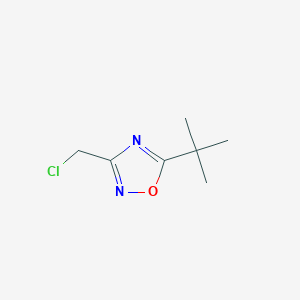

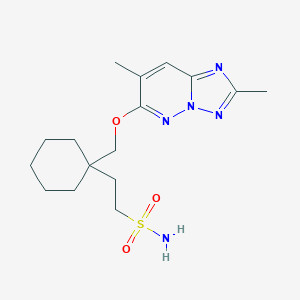

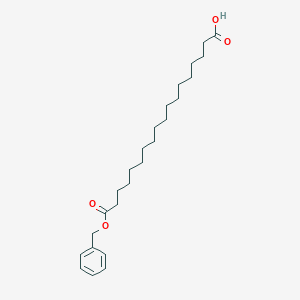

![molecular formula C8H3FN2S B070704 6-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-04-9](/img/structure/B70704.png)

6-Fluorobenzo[d]thiazole-2-carbonitrile

Vue d'ensemble

Description

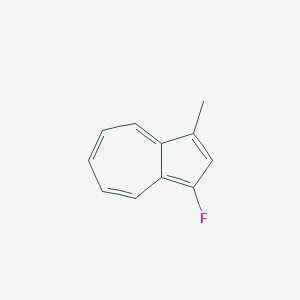

“6-Fluorobenzo[d]thiazole-2-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological properties . The synthetic strategies for the synthesis of 2-arylbenzothiazoles have been developed and this review deals with these approaches . The methodology has several advantages such as wide substrate scope, high functional group tolerance, high to moderate yields, solvent-free and metal-free .Molecular Structure Analysis

The molecular structure of “6-Fluorobenzo[d]thiazole-2-carbonitrile” is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of the compounds .Applications De Recherche Scientifique

Synthesis and Cytotoxicity Evaluation of Thiazole Derivatives : A study exploring the synthesis of thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile shows the potential cytotoxic effects against various cancer cell lines (Mohareb, Abdallah, & Ahmed, 2017).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research on 6-Fluorobenzo[b]pyran-4-one and its derivatives, including the synthesis process, indicates these compounds exhibit anticancer activity against lung, breast, and CNS cancer at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Iron-Catalyzed Microwave-Promoted Synthesis : A study demonstrates a green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile using microwave irradiation and Iron(III)fluoride as a catalyst, highlighting an environmentally friendly protocol (Balwe, Shinde, & Jeong, 2016).

DFT/TD-DFT/PCM Calculations for Molecular Structure and Spectroscopic Characterization : Research using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods for structural analysis of certain carbonitrile dyes, including 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, provides insights into their molecular properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis and Antiviral Activity of Novel a-Aminophosphonates : This study describes the synthesis of a series of a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives and their significant antiviral activities against tobacco mosaic virus and potato virus Y (Xie, Zhang, Liu, Yin, Wan, Zeng, & Hu, 2017).

Propriétés

IUPAC Name |

6-fluoro-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVORKXEAGKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291059 | |

| Record name | 6-Fluoro-2-benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorobenzo[d]thiazole-2-carbonitrile | |

CAS RN |

169776-04-9 | |

| Record name | 6-Fluoro-2-benzothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169776-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

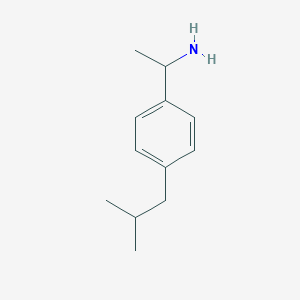

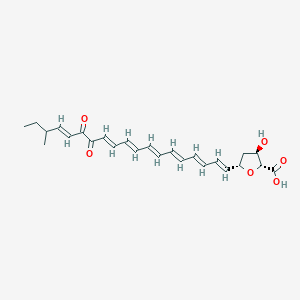

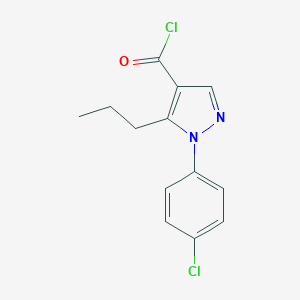

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)